molecular formula C5H6Br2O4 B1347289 2,4-Dibromopentanedioic acid CAS No. 3479-80-9

2,4-Dibromopentanedioic acid

Cat. No. B1347289
CAS RN: 3479-80-9
M. Wt: 289.91 g/mol
InChI Key: FLEQHNQKIXMLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2,4-Dibromopentanedioic acid consists of a five-carbon chain (pentane) with carboxylic acid groups (-COOH) at both ends and bromine atoms attached to the second and fourth carbons . The exact mass of the molecule is 289.86123 g/mol, and its monoisotopic mass is 287.86328 g/mol .


Physical And Chemical Properties Analysis

2,4-Dibromopentanedioic acid has a molecular weight of 289.91 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a complexity of 152 and a topological polar surface area of 74.6 Ų .

Scientific Research Applications

  • Chitosan and Its Derivatives in Biomedical Applications

    • Application : Chitosan, a biopolymer derived from chitin, has significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
    • Methods : Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections . Its role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimising side effects .
    • Results : Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses . Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .
  • Influence of 2iP and 2,4-D Concentrations on Accumulation of Biomass, Phenolics, Flavonoids and Radical Scavenging Activity in Date Palm Cell Suspension Culture

    • Application : The study assesses the influence of adding combinations of 2-isopentenyladenine (2-iP) and 2,4-dichlorophenoxyacetic acid (2,4-D) concentrations to the cell suspension culture of date palm with respect to the accumulation of biomass, total phenolic and flavonoid contents, antioxidant activity .
    • Methods : Date palm cell suspension cultures initiated in Murashige and Skoog (MS) medium were treated with 2.5 and 5 mg/L 2-isopentenyladenine (2-iP) in combinations with 1, 2.5, 5 and 10 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D) .
    • Results : The optimum biomass accumulation, based on the packed cell volume and dry weight, was found in the cell suspension culture augmented with 1 mg/L 2,4-D + 5 mg/L 2iP followed by 5 mg/L 2,4-D + 2.5 mg/L 2-iP . Cell suspension cultures containing 5 mg/L 2,4-D and 2.5 mg/L 2iP yielded the maximum accumulation of phenolics, flavonoids and radical scavenging activity (90.65%), and also a significantly higher content of caffeic acid (37.1 µg/g DW) .

Properties and Characteristics of Amine and Ester Formulations of 2,4-D

  • Application : 2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds in a variety of sectors and is found in many commonly used products .
  • Methods : 2,4-D is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs . Ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . Amine formulations of 2,4-D are essentially non-volatile, and pose less potential for vapor movement following application .
  • Results : The dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .

Properties and Characteristics of Amine and Ester Formulations of 2,4-D

  • Application : 2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds in a variety of sectors and is found in many commonly used products .
  • Methods : 2,4-D is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs . Ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . Amine formulations of 2,4-D are essentially non-volatile, and pose less potential for vapor movement following application .
  • Results : The dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .

properties

IUPAC Name

2,4-dibromopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEQHNQKIXMLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288093
Record name 2,4-dibromopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromopentanedioic acid

CAS RN

3479-80-9
Record name 2,4-Dibromopentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3479-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromopentanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dibromopentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanedioic acid, 2,4-dibromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromopentanedioic acid
Reactant of Route 2
2,4-Dibromopentanedioic acid
Reactant of Route 3
2,4-Dibromopentanedioic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dibromopentanedioic acid
Reactant of Route 5
2,4-Dibromopentanedioic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dibromopentanedioic acid

Citations

For This Compound
2
Citations
RS Reshma, S Saxena, KA Bobesh… - Bioorganic & Medicinal …, 2016 - Elsevier
Mycobacterium tuberculosis l-alanine dehydrogenase (MTB l-AlaDH) is one of the important drug targets for treating latent/persistent tuberculosis. In this study we used crystal structure …
Number of citations: 14 www.sciencedirect.com
RK Freidlina, FK Velichko - Synthesis, 1977 - thieme-connect.com
This paper summarises the recently reported data on reactions involving homolytic addition of bromine-containing electrophiles (polyhalomethanes, dibromo-and tribromocarboxylates, …
Number of citations: 29 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.